molecular formula C10H13BrO3 B13003453 (6-Bromo-2-ethoxy-3-methoxyphenyl)methanol

(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol

Katalognummer: B13003453
Molekulargewicht: 261.11 g/mol
InChI-Schlüssel: OOQMQYPUJGIZJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol is an organic compound with a complex structure that includes bromine, ethoxy, and methoxy functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-ethoxy-3-methoxyphenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of ethoxy and methoxy groups. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. Subsequent reactions with ethyl alcohol and methanol under controlled conditions introduce the ethoxy and methoxy groups, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for maintaining product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (6-Bromo-2-ethoxy-3-methoxyphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of bromine, ethoxy, and methoxy groups can influence its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6-Bromo-3-ethoxy-2-fluorophenyl)methanol: Similar structure but with a fluorine atom instead of a methoxy group.

    (6-Bromo-2-ethoxy-3-methoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol is unique due to the specific combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C10H13BrO3

Molekulargewicht

261.11 g/mol

IUPAC-Name

(6-bromo-2-ethoxy-3-methoxyphenyl)methanol

InChI

InChI=1S/C10H13BrO3/c1-3-14-10-7(6-12)8(11)4-5-9(10)13-2/h4-5,12H,3,6H2,1-2H3

InChI-Schlüssel

OOQMQYPUJGIZJX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1CO)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.